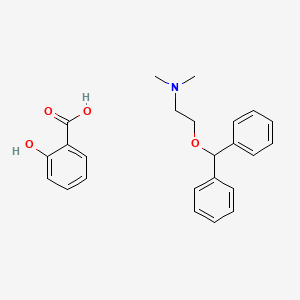

Diphenhydramine salicylate

Description

Properties

CAS No. |

7491-10-3 |

|---|---|

Molecular Formula |

C24H27NO4 |

Molecular Weight |

393.5 g/mol |

IUPAC Name |

2-benzhydryloxy-N,N-dimethylethanamine;2-hydroxybenzoic acid |

InChI |

InChI=1S/C17H21NO.C7H6O3/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;8-6-4-2-1-3-5(6)7(9)10/h3-12,17H,13-14H2,1-2H3;1-4,8H,(H,9,10) |

InChI Key |

RTSZUSOHOIFYSY-UHFFFAOYSA-N |

SMILES |

CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.C1=CC=C(C(=C1)C(=O)O)O |

Canonical SMILES |

CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.C1=CC=C(C(=C1)C(=O)O)O |

Other CAS No. |

7491-10-3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Diphenhydramine Salicylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenhydramine (B27) salicylate (B1505791) is an active pharmaceutical ingredient that combines the antihistaminic and sedative properties of diphenhydramine with the analgesic and anti-inflammatory effects of salicylic (B10762653) acid. This technical guide provides a comprehensive overview of its chemical properties and structure, intended to support research, development, and formulation activities.

Chemical Structure

Diphenhydramine salicylate is the salt formed from the acid-base reaction between diphenhydramine, a tertiary amine, and salicylic acid, a carboxylic acid. The structure consists of the 2-(diphenylmethoxy)-N,N-dimethylethanaminium cation and the 2-hydroxybenzoate anion.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₂₄H₂₇NO₄ | [1][2] |

| Molecular Weight | 393.48 g/mol | [1][2][3][4][5] |

| IUPAC Name | 2-(diphenylmethoxy)-N,N-dimethylethanamine;2-hydroxybenzoic acid | [2] |

| CAS Number | 7491-10-3 | [1][2][3] |

| Synonyms | Benadine, Zeresmin, Ibelomin, Salibena | [1][2] |

| Melting Point | 106 °C | [3] |

| Boiling Point | Not available for the salt. Diphenhydramine: 150-165 °C at 2 mmHg. | |

| Solubility | Data for the salicylate salt is not specified. Diphenhydramine hydrochloride is freely soluble in water. | |

| pKa | Not available for the salt. Diphenhydramine (amine): ~9. Salicylic acid (carboxylic acid): ~2.97. |

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties are outlined below. These are generalized methods and may require optimization for this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Methodology:

-

A small, finely powdered sample of this compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

The sample is heated at a controlled rate.

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid phase has liquefied (completion) are recorded as the melting point range. A narrow melting range is indicative of a pure substance.

Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation concentration of this compound in a specific solvent (e.g., water) at a given temperature.

Methodology:

-

An excess amount of solid this compound is added to a known volume of the solvent in a sealed flask.

-

The flask is agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of this compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constants (pKa) of the ionizable groups in this compound.

Methodology:

-

A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol (B129727) to ensure solubility.

-

The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally using a burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa values are determined from the inflection points of the titration curve. For this compound, two inflection points would be expected, corresponding to the tertiary amine of diphenhydramine and the carboxylic acid of salicylic acid.

Mechanism of Action and Signaling Pathway

The pharmacological activity of this compound is a composite of its two components.

Diphenhydramine: Acts as a first-generation antihistamine by competitively antagonizing the histamine (B1213489) H1 receptor. This blocks the effects of histamine, a key mediator in allergic and inflammatory responses.

Salicylic Acid: Exerts its analgesic, anti-inflammatory, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.

The signaling pathway for diphenhydramine's primary mechanism of action is depicted below.

Conclusion

This technical guide provides essential information on the chemical properties and structure of this compound for researchers and drug development professionals. The compiled data and outlined experimental protocols serve as a foundational resource for further investigation and application of this compound. The provided diagrams offer a clear visualization of its chemical structure and primary mechanism of action.

References

An In-depth Technical Guide to the Mechanism of Action of Diphenhydramine at Histamine H1 Receptors

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Diphenhydramine (B27), a first-generation ethanolamine-class antihistamine, exerts its primary therapeutic effects through its interaction with the histamine (B1213489) H1 receptor (H1R).[1] Contrary to its traditional classification as a simple antagonist, diphenhydramine functions as a potent inverse agonist.[2] It binds to the H1 receptor, a G-protein coupled receptor (GPCR), and stabilizes its inactive conformation. This action not only prevents the binding of histamine but also reduces the receptor's basal, constitutive activity, thereby down-regulating the downstream signaling cascades responsible for allergic and inflammatory responses. This guide provides a detailed examination of this mechanism, including the molecular interactions, signaling pathways, quantitative pharmacological data, and the key experimental protocols used for its characterization. While various salt forms exist, such as hydrochloride, citrate, and salicylate, the pharmacodynamic action at the receptor is mediated by the diphenhydramine molecule itself; the salt moiety primarily influences the compound's pharmaceutical properties like dissolution and absorption.[1][3]

Molecular Mechanism of Action: Inverse Agonism

The histamine H1 receptor, like many GPCRs, exhibits constitutive activity, meaning it can isomerize between an inactive (R) and an active (R*) conformation, leading to a basal level of signaling even in the absence of an agonist like histamine.[4]

-

Agonist Action (Histamine): Histamine preferentially binds to and stabilizes the active R* conformation, shifting the equilibrium towards the active state and significantly increasing intracellular signaling.

-

Inverse Agonist Action (Diphenhydramine): Diphenhydramine preferentially binds to and stabilizes the inactive R conformation.[4] This shifts the equilibrium away from the active state, leading to a reduction in signaling to a level below the basal activity. This dual action—blocking histamine binding and reducing constitutive activity—underpins its efficacy.[5]

References

- 1. Diphenhydramine - Wikipedia [en.wikipedia.org]

- 2. Diphenhydramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are H1 receptor inverse agonists and how do they work? [synapse.patsnap.com]

The Pharmacokinetics and Bioavailability of Diphenhydramine Salicylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenhydramine (B27), a first-generation antihistamine, is widely utilized for its therapeutic effects against allergic reactions and as a sleep aid. While commonly available as a hydrochloride salt, other salt forms, including diphenhydramine salicylate (B1505791), also exist. The salt form of an active pharmaceutical ingredient can significantly influence its physicochemical properties, thereby affecting its pharmacokinetic profile and bioavailability. This technical guide provides a comprehensive overview of the known pharmacokinetics and bioavailability of diphenhydramine, with a specific focus on assembling the available data pertinent to the salicylate form. This document summarizes key pharmacokinetic parameters, details relevant experimental methodologies, and visualizes associated biological pathways and workflows to serve as a valuable resource for researchers and professionals in drug development.

Introduction

Diphenhydramine is a histamine (B1213489) H1-receptor antagonist that exerts its effects by competitively blocking histamine binding, thereby mitigating allergic responses.[1] It is a lipophilic molecule that readily crosses the blood-brain barrier, leading to its characteristic sedative effects.[1] The physicochemical properties of diphenhydramine can be altered by forming different salts, such as hydrochloride, citrate, and salicylate.[1] These variations can impact dissolution rates and subsequent absorption, ultimately influencing the drug's overall pharmacokinetic profile.[1] This guide focuses on the pharmacokinetics and bioavailability of diphenhydramine, with a particular emphasis on what is known about the salicylate salt form.

Physicochemical Properties of Diphenhydramine and its Salts

The salt form of diphenhydramine affects its molecular weight, which in turn can influence its dissolution and absorption characteristics.

| Salt Form | Molecular Formula | Molar Mass ( g/mol ) |

| Diphenhydramine | C17H21NO | 255.35 |

| Diphenhydramine Hydrochloride | C17H22ClNO | 291.82 |

| Diphenhydramine Citrate | C23H29NO8 | 447.5 |

| Diphenhydramine Salicylate | C24H27NO4 | 393.48 [2] |

Table 1: Physicochemical Properties of Diphenhydramine and its Common Salts. Data compiled from[1][2][3].

Pharmacokinetics of Diphenhydramine

The pharmacokinetic profile of diphenhydramine has been primarily characterized using the hydrochloride salt. Data specific to the salicylate salt is limited; therefore, the following sections summarize the general pharmacokinetic properties of diphenhydramine.

Absorption

Following oral administration, diphenhydramine is well absorbed from the gastrointestinal tract.[4]

-

Bioavailability: The oral bioavailability of diphenhydramine ranges from 40% to 60%.[1] One study reported an oral bioavailability of 72% (±8%).[5]

-

Time to Peak Plasma Concentration (Tmax): Peak plasma concentrations are typically reached within 2 to 3 hours after oral administration.[1]

Distribution

Diphenhydramine is widely distributed throughout the body, including the central nervous system.[4]

-

Protein Binding: It is highly bound to plasma proteins, with estimates ranging from 80-85% to as high as 98-99%.[1]

-

Volume of Distribution (Vd): The apparent volume of distribution is large, with reported values of 4.5 L/kg in one study.[6] Another source indicates a Vd of 17 L/kg.[5] In animal studies, the highest concentrations have been found in the lungs, spleen, and brain.[4]

Metabolism

Diphenhydramine is extensively metabolized in the liver, primarily through the cytochrome P450 (CYP) enzyme system.[1]

-

CYP Enzymes: The main enzyme responsible for the N-demethylation of diphenhydramine is CYP2D6, with contributions from CYP1A2, CYP2C9, and CYP2C19.[1]

-

Metabolites: The major metabolic pathway involves successive N-demethylations to form N-desmethyldiphenhydramine and N,N-didesmethyldiphenhydramine. The latter can be further oxidized to diphenylmethoxyacetic acid.[7]

Excretion

The metabolites of diphenhydramine are primarily excreted in the urine.[4]

-

Renal Excretion: Only a small fraction (approximately 1%) of the administered dose is excreted as unchanged diphenhydramine in the urine.[5]

-

Elimination Half-life (t1/2): The elimination half-life of diphenhydramine varies with age, ranging from approximately 2.4 to 9.3 hours in healthy adults.[1] One study reported a mean elimination half-life of 8.4 hours following intravenous administration.[6] In the elderly, the half-life can be prolonged, reaching up to 13.5 hours.[1]

Summary of Pharmacokinetic Parameters (Diphenhydramine HCl)

| Parameter | Value | Species | Route | Reference |

| Bioavailability (F) | 40 - 60% | Human | Oral | [1] |

| 72% (±8%) | Human | Oral | [5] | |

| Tmax | 2 - 3 hours | Human | Oral | [1] |

| 2.3 hours | Human | Oral | [6] | |

| Cmax | 66 ng/mL (50 mg dose) | Human | Oral | [6] |

| Volume of Distribution (Vd) | 4.5 L/kg | Human | IV | [6] |

| 17 L/kg | Human | - | [5] | |

| 7.6 (± 0.7) L/kg | Dog | IV | [8] | |

| Clearance (CL) | 6.2 mL/min/kg | Human | IV | [6] |

| 20.7 (± 2.9) mL/kg/min | Dog | IV | [8] | |

| Elimination Half-life (t1/2) | 2.4 - 9.3 hours | Human (adults) | - | [1] |

| 8.4 hours | Human | IV | [6] | |

| 13.5 hours | Human (elderly) | - | [1] | |

| 4.2 (± 0.5) hours | Dog | IV | [8] | |

| Protein Binding | 98 - 99% | Human | - | [1] |

Table 2: Summary of Key Pharmacokinetic Parameters for Diphenhydramine (primarily from studies with the hydrochloride salt).

Experimental Protocols

In Vivo Bioavailability Study (General Protocol)

This protocol describes a typical crossover study design to compare the bioavailability of two oral formulations of diphenhydramine.

-

Subjects: Healthy adult human volunteers or an appropriate animal model (e.g., rats, dogs). For animal studies, appropriate human equivalent dose calculations should be performed.[9][10]

-

Study Design: A randomized, two-period, two-sequence, crossover design with a washout period of at least seven days between doses.

-

Dosing: Administration of a single oral dose of the test formulation (this compound) and a reference formulation (e.g., Diphenhydramine HCl) with a standardized volume of water after an overnight fast.

-

Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., pre-dose, and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose).

-

Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma, which is then stored at -20°C or lower until analysis.

-

Bioanalytical Method: Quantification of diphenhydramine in plasma samples is typically performed using a validated High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, or a more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[11][12][13]

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax.

Analytical Method: HPLC-UV for Diphenhydramine Quantification in Plasma

The following is a representative protocol for the quantification of diphenhydramine in plasma using HPLC with UV detection.

-

Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[14]

-

Mobile Phase: A mixture of methanol (B129727) and water (e.g., 4:1 v/v), with the pH adjusted to 7.4 using triethanolamine.[15]

-

Flow Rate: 1.0 mL/min.[14]

-

Detection: UV detection at a wavelength of 220 nm or 254 nm.[14][15]

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a plasma sample, add an internal standard (e.g., orphenadrine).

-

Add a suitable extraction solvent (e.g., a mixture of hexane (B92381) and ethyl acetate).

-

Vortex mix and centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase and inject it into the HPLC system.

-

-

Calibration and Quantification: A calibration curve is generated using spiked plasma standards of known diphenhydramine concentrations. The concentration of diphenhydramine in the study samples is then determined by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Analytical Method: LC-MS/MS for Diphenhydramine Quantification in Plasma

For higher sensitivity and selectivity, an LC-MS/MS method is preferred.

-

Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[16]

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., Cogent Diamond Hydride™, 4.6 x 150mm).[16]

-

Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., water with 10mM pyridine) and an organic solvent (e.g., acetonitrile (B52724) with 10mM pyridine).[16]

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM). The precursor to product ion transitions for diphenhydramine are monitored (e.g., m/z 256.0 → 167.0).[11]

-

-

Sample Preparation: Similar to the HPLC-UV method, sample preparation often involves protein precipitation or liquid-liquid extraction.[11][13]

Mandatory Visualizations

Signaling Pathway of Diphenhydramine

Diphenhydramine primarily acts as an inverse agonist at the histamine H1 receptor, a G-protein coupled receptor (GPCR).

Caption: Simplified signaling pathway of histamine H1 receptor activation and its inhibition by diphenhydramine.

Experimental Workflow for a Bioavailability Study

The following diagram illustrates a typical workflow for a comparative bioavailability study.

Caption: A typical crossover design experimental workflow for a comparative bioavailability study.

Conclusion

The pharmacokinetics of diphenhydramine, primarily studied using the hydrochloride salt, are well-characterized, demonstrating rapid oral absorption, extensive distribution, and significant hepatic metabolism. While it is understood that different salt forms, such as this compound, can alter the physicochemical properties and potentially the pharmacokinetic profile, there is a notable lack of specific in vivo bioavailability and pharmacokinetic data for the salicylate form in the public domain. The experimental protocols and analytical methods detailed in this guide provide a robust framework for conducting future studies to address this knowledge gap. Such research is crucial for a comprehensive understanding of the therapeutic equivalence and potential advantages of different diphenhydramine salt formulations in various clinical applications.

References

- 1. Diphenhydramine - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. This compound | C24H27NO4 | CID 24098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Diphenhydramine HCL – Rat Guide [ratguide.com]

- 5. Diphenhydramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of diphenhydramine and a demethylated metabolite following intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diphenhydramine | C17H21NO | CID 3100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. The pharmacokinetics of DPH after the administration of a single intravenous or intramuscular dose in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jbclinpharm.org [jbclinpharm.org]

- 10. sysrevpharm.org [sysrevpharm.org]

- 11. ukaazpublications.com [ukaazpublications.com]

- 12. Sensitive high-performance liquid chromatographic (HPLC) determination of diphenhydramine in plasma using fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Simultaneous determination of diphenhydramine, its N-oxide metabolite and their deuterium-labeled analogues in ovine plasma and urine using liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 15. researchgate.net [researchgate.net]

- 16. Diphenhydramine HCL Analyzed with LCMS - AppNote [mtc-usa.com]

Navigating the Physicochemical Landscape of Diphenhydramine Salicylate: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of diphenhydramine (B27) salicylate (B1505791), a salt combining the antihistaminic agent diphenhydramine with the analgesic and anti-inflammatory compound salicylic (B10762653) acid. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the critical physicochemical properties that govern the formulation and efficacy of this active pharmaceutical ingredient (API). While specific quantitative data for diphenhydramine salicylate is limited in publicly available literature, this guide synthesizes the known properties of its constituent parts—diphenhydramine and salicylic acid—to provide a robust predictive framework. Furthermore, it details the standard experimental protocols necessary to generate definitive data for the salicylate salt.

Core Concepts: Understanding Solubility and Stability

The therapeutic efficacy and safety of a pharmaceutical preparation are intrinsically linked to the solubility and stability of its active ingredient. Solubility dictates the bioavailability of the drug, influencing its dissolution rate and subsequent absorption. Stability, on the other hand, ensures that the drug maintains its chemical integrity and potency throughout its shelf life, preventing the formation of potentially harmful degradation products.

This compound is formed through an acid-base reaction between the basic diphenhydramine and the acidic salicylic acid. The resulting salt's physicochemical properties will be influenced by the individual characteristics of these two molecules.

Solubility Profile

Inferred Solubility of this compound

Diphenhydramine as a free base is sparingly soluble in water but soluble in organic solvents. Conversely, salicylic acid is slightly soluble in water and soluble in many organic solvents. The formation of the salicylate salt is expected to increase the aqueous solubility of diphenhydramine, a common strategy employed in pharmaceutical development to enhance the dissolution of basic drugs. The overall solubility of this compound in a given solvent will be a function of the solvent's polarity, pH, and its ability to interact with both the diphenhydramine cation and the salicylate anion.

Quantitative Solubility Data of Parent Compounds

To inform formulation development, the following tables summarize the known solubility of diphenhydramine hydrochloride (a common salt of diphenhydramine) and salicylic acid in various solvents.

Table 1: Solubility of Diphenhydramine Hydrochloride

| Solvent | Solubility | Reference |

| Water | 1 g/mL | [1] |

| Ethanol | 500 mg/mL | [1] |

| Acetone | 20 mg/mL | [1] |

| PBS (pH 7.2) | ~10 mg/mL | [2] |

| Chloroform | Soluble | [3] |

| Ether | Very slightly soluble | [3] |

| Benzene | Slightly soluble | [1] |

Table 2: Solubility of Salicylic Acid

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 0 | 1.24 g/L | [4] |

| 25 | 2.48 g/L | [4] | |

| 100 | 77.79 g/L | [4] | |

| Ethanol | 21 | 62.48 g/100 g | [4] |

| Acetone | 30 | 0.19 (mole fraction) | [5] |

| Methanol | 298.15 K | 2.56 mol/L | [6] |

| Ethyl Acetate | 30 | High | [5] |

| Chloroform | 25 | 2.22 g/100 mL | [4] |

| Benzene | 25 | 0.775 g/100 g | [4] |

| Carbon Tetrachloride | - | Soluble | [4] |

| Oil of Turpentine | - | Soluble | [4] |

| Toluene | - | Soluble | [4] |

Stability Profile

The stability of this compound is a critical parameter for ensuring the safety and efficacy of the final drug product. Degradation can be influenced by various factors, including pH, temperature, light, and the presence of oxidizing agents.

Potential Degradation Pathways

Diphenhydramine is susceptible to degradation, particularly through oxidation and hydrolysis. Salicylic acid is known to be sensitive to light and can undergo decarboxylation at elevated temperatures.[7] The combination of these two molecules in a salt form may lead to unique degradation profiles that should be thoroughly investigated.

The following diagram illustrates the key factors that can influence the stability of this compound and lead to its degradation.

Caption: Factors influencing the stability of this compound.

Stability Data of Parent Compounds

Forced degradation studies on diphenhydramine hydrochloride have shown its susceptibility to degradation under various stress conditions.

Table 3: Forced Degradation of Diphenhydramine Hydrochloride

| Stress Condition | % Degradation | Reference |

| High Temperature (70°C, 35h, pH 1) | >19% | [8] |

| High Temperature (70°C, 35h, pH 4) | >19% | [8] |

| UV/VIS Irradiation | 5.5–96.3% | [8] |

| pH 2 and 60°C (24h) | 17.7% | [9] |

| pH 12 and 60°C (24h) | 5.2% | [9] |

| 3% H2O2 and 60°C (24h) | 93.4% | [9] |

| 3% H2O2 and sunlight (24h) | 81.1% | [9] |

Salicylic acid is reported to be stable but can discolor upon exposure to sunlight.[7][10]

Experimental Protocols

To generate specific and reliable data for this compound, the following experimental protocols are recommended.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a series of vials containing different solvents of interest (e.g., water, phosphate (B84403) buffers of various pH, ethanol, propylene (B89431) glycol).

-

Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 25°C and 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspensions are allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is then carefully removed and filtered through a suitable membrane filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments.

The following workflow diagram illustrates the shake-flask solubility determination process.

Caption: Shake-flask solubility determination workflow.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the drug substance. These studies involve subjecting the API to stress conditions that are more severe than accelerated stability testing conditions.

Methodology:

-

Stress Conditions: Solutions of this compound are prepared in various media and subjected to the following stress conditions as per ICH guidelines:

-

Acid Hydrolysis: 0.1 N HCl at a specified temperature (e.g., 60°C).

-

Base Hydrolysis: 0.1 N NaOH at a specified temperature (e.g., 60°C).

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: The solid drug is exposed to dry heat (e.g., 80°C).

-

Photostability: The drug solution and solid are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Time Points: Samples are withdrawn at appropriate time intervals.

-

Sample Analysis: The stressed samples are analyzed using a stability-indicating HPLC method capable of separating the intact drug from its degradation products.

-

Peak Purity Analysis: Peak purity of the parent drug peak should be assessed using a photodiode array (PDA) detector to ensure that it is not co-eluting with any degradation products.

-

Mass Balance: An attempt should be made to achieve mass balance, where the sum of the assay of the intact drug and the areas of all degradation products is close to the initial assay value.

The following diagram outlines the logical flow of a forced degradation study.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. Salicylic acid - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Salicylic Acid | HOC6H4COOH | CID 338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Stability and Compatibility of Diphenhydramine Hydrochloride in Intravenous Admixtures: A New Look at an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmacylibrary.com [pharmacylibrary.com]

An In-depth Technical Guide to the Spectroscopic Analysis of Diphenhydramine Salicylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of diphenhydramine (B27) salicylate (B1505791), a salt formed from the antihistamine diphenhydramine and the non-steroidal anti-inflammatory drug (NSAID) salicylic (B10762653) acid. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for these analytical techniques.

Introduction to Diphenhydramine Salicylate

This compound (C₂₄H₂₇NO₄) is an ionic salt formed by the acid-base reaction between diphenhydramine, a tertiary amine, and salicylic acid, a carboxylic acid.[1] This combination is of interest in pharmaceutical development for its potential to deliver both an antihistaminic and an analgesic/anti-inflammatory agent in a single compound. Spectroscopic analysis is crucial for the structural elucidation, identification, and purity assessment of this active pharmaceutical ingredient (API).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. The formation of the salt involves the protonation of the tertiary amine in diphenhydramine by the carboxylic acid proton of salicylic acid. This results in significant changes in the chemical shifts of nuclei near these functional groups compared to the free base and free acid.

2.1. Predicted ¹H NMR Data

The following table summarizes the predicted proton NMR chemical shifts for this compound. These predictions are based on known data for diphenhydramine hydrochloride and salicylic acid, with adjustments for the salicylate counterion.

| Assignment (Diphenhydramine Moiety) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic protons (2 x C₆H₅) | 7.2 - 7.5 | Multiplet | 10H |

| CH-O | 5.4 - 5.6 | Singlet | 1H |

| O-CH₂ | 3.7 - 3.9 | Triplet | 2H |

| N-CH₂ | 3.3 - 3.5 | Triplet | 2H |

| N-(CH₃)₂ | 2.8 - 3.0 | Singlet | 6H |

| Assignment (Salicylate Moiety) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H-6 | 7.8 - 8.0 | Doublet of doublets | 1H |

| Aromatic H-4 | 7.3 - 7.5 | Triplet | 1H |

| Aromatic H-3 | 6.8 - 7.0 | Doublet | 1H |

| Aromatic H-5 | 6.7 - 6.9 | Triplet | 1H |

| OH and COOH protons | Broad, exchangeable | Not applicable | Not applicable |

2.2. Predicted ¹³C NMR Data

The predicted carbon NMR chemical shifts for this compound are presented below, based on data from diphenhydramine hydrochloride and salicylic acid.[2][3][4]

| Assignment (Diphenhydramine Moiety) | Predicted Chemical Shift (δ, ppm) |

| Quaternary aromatic carbons | 140 - 142 |

| Aromatic CH carbons | 126 - 129 |

| CH-O | 82 - 85 |

| O-CH₂ | 65 - 68 |

| N-CH₂ | 55 - 58 |

| N-(CH₃)₂ | 43 - 46 |

| Assignment (Salicylate Moiety) | Predicted Chemical Shift (δ, ppm) |

| C=O (carboxylate) | 170 - 173 |

| C-OH | 160 - 163 |

| Aromatic CH carbons | 115 - 135 |

| Quaternary aromatic carbon | 118 - 120 |

2.3. Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent can influence chemical shifts.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Typical parameters include a spectral width of 200-220 ppm and a longer relaxation delay.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

2.4. NMR Workflow Diagram

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum of the salt will be a composite of the features of the diphenhydramine cation and the salicylate anion.

3.1. Predicted IR Absorption Bands

The following table summarizes the key expected IR absorption bands for this compound.[5][6][7]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 2800 | Broad, Medium | O-H stretch (phenolic), N⁺-H stretch (from protonated amine) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch |

| ~1620 | Strong | C=O stretch (carboxylate, asymmetric) |

| ~1590, ~1480, ~1450 | Medium-Strong | Aromatic C=C bending |

| ~1380 | Strong | C=O stretch (carboxylate, symmetric) |

| 1250 - 1300 | Strong | Phenolic C-O stretch |

| 1150 - 1050 | Strong | C-O-C ether stretch |

| 750 - 700 | Strong | Aromatic C-H out-of-plane bending |

3.2. Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample like this compound is Attenuated Total Reflectance (ATR)-FTIR.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure to the sample using the ATR pressure clamp to ensure good contact with the crystal.

-

Spectrum Acquisition: Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

3.3. IR Spectroscopy Workflow Diagram

Caption: Workflow for ATR-FTIR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the components of this compound. Using a soft ionization technique like electrospray ionization (ESI), the diphenhydramine cation and salicylate anion can be observed separately.

4.1. Expected Mass Spectrometry Data

The following table summarizes the expected m/z values for the key ions of this compound in both positive and negative ion modes.[8][9]

| Ion Mode | Ion | Formula | Calculated m/z | Observed m/z |

| Positive | [Diphenhydramine+H]⁺ | [C₁₇H₂₂NO]⁺ | 256.1701 | ~256.2 |

| Negative | [Salicylate-H]⁻ | [C₇H₅O₃]⁻ | 137.0239 | ~137.0 |

4.2. Tandem MS (MS/MS) Fragmentation

Tandem mass spectrometry (MS/MS) of the protonated diphenhydramine ion (m/z 256.2) is useful for structural confirmation. Key expected fragment ions are:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure/Loss |

| 256.2 | 167.1 | [C₁₃H₁₁O]⁺ (Diphenylmethyl cation) |

| 256.2 | 152.1 | [C₁₂H₈O]⁺ |

| 256.2 | 58.1 | [C₃H₈N]⁺ (Dimethyl(vinyl)amine) |

4.3. Experimental Protocol for Mass Spectrometry

A typical LC-MS protocol for the analysis of this compound is as follows:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a solvent compatible with reverse-phase liquid chromatography, such as a mixture of methanol (B129727) or acetonitrile (B52724) and water, often with a small amount of formic acid to promote ionization.

-

Liquid Chromatography (LC):

-

Inject the sample onto a C18 reverse-phase HPLC or UPLC column.

-

Use a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile or methanol with 0.1% formic acid.

-

-

Mass Spectrometry (MS):

-

The eluent from the LC is directed into the electrospray ionization (ESI) source of the mass spectrometer.

-

Acquire full scan mass spectra in both positive and negative ion modes over a mass range that includes the expected m/z values (e.g., m/z 100-500).

-

For structural confirmation, perform tandem MS (MS/MS) by selecting the precursor ions of interest (m/z 256.2 and m/z 137.0) and subjecting them to collision-induced dissociation (CID).

-

-

Data Analysis: Analyze the resulting mass spectra to identify the molecular ions and characteristic fragment ions.

4.4. Mass Spectrometry Workflow Diagram

Caption: Workflow for LC-MS Spectrometric Analysis.

Conclusion

The spectroscopic analysis of this compound by NMR, IR, and MS provides a comprehensive characterization of the compound. NMR spectroscopy confirms the molecular structure and the ionic interaction between the two components. IR spectroscopy identifies the key functional groups and confirms the formation of the carboxylate and protonated amine. Mass spectrometry provides accurate mass measurement and structural confirmation through fragmentation analysis. The experimental protocols and workflows detailed in this guide offer a robust framework for researchers and scientists in the pharmaceutical industry to effectively analyze this and similar compounds.

References

- 1. This compound | C24H27NO4 | CID 24098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. X-Ray crystallography studies and CP-MAS 13C NMR spectroscopy on the solid-state stereochemistry of diphenhydramine hydrochloride, an antihistaminic drug - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Diphenhydramine Hydrochloride(147-24-0) 13C NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Combination of LC/TOF-MS and LC/Ion trap MS/MS for the identification of diphenhydramine in sediment samples - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Thermal Analysis of Diphenhydramine Salicylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the thermal properties of diphenhydramine (B27) salicylate (B1505791), an active pharmaceutical ingredient (API) known for its antihistaminic properties. By employing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), we can elucidate the thermal stability, decomposition profile, and phase transitions of this compound. Such characterization is critical during drug development for formulation design, stability studies, and quality control.

Introduction to the Thermal Analysis of Pharmaceuticals

Thermal analysis techniques are indispensable tools in the pharmaceutical industry for characterizing the physical and chemical properties of drug substances and excipients. TGA measures the change in mass of a sample as a function of temperature or time, providing information on thermal stability, decomposition kinetics, and the presence of volatiles. DSC, on the other hand, measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, glass transitions, and polymorphic forms.

Diphenhydramine, a first-generation antihistamine, functions by competitively blocking histamine (B1213489) H1 receptors.[1] The salicylate salt is one of several forms of this API. Understanding its thermal behavior is essential for ensuring the safety, efficacy, and stability of the final drug product.

Predicted Thermal Profile of Diphenhydramine Salicylate

While specific experimental data for the complete thermal analysis of this compound is not extensively published, a plausible thermal profile can be predicted based on the known properties of its constituent parts—diphenhydramine and salicylic (B10762653) acid—and data from analogous compounds like diphenhydramine hydrochloride.

Differential Scanning Calorimetry (DSC): this compound is reported to have a melting point of approximately 106 °C.[2] A DSC thermogram would be expected to show a sharp endothermic peak corresponding to this melting transition. The enthalpy of fusion associated with this peak provides a quantitative measure of the energy required to melt the crystalline structure. For comparison, diphenhydramine hydrochloride exhibits a melting endotherm with a peak temperature around 173 °C.[3] Salicylic acid has a melting point of about 159 °C.[4] The lower melting point of the salicylate salt compared to the hydrochloride salt and salicylic acid itself is a key physicochemical characteristic.

Thermogravimetric Analysis (TGA): The thermal decomposition of this compound is anticipated to occur at temperatures above its melting point. The TGA curve would likely show an initial stable region with minimal mass loss up to and slightly beyond the melting point. This would be followed by one or more decomposition steps at higher temperatures. The decomposition of the salicylate moiety may occur at a different temperature range than the diphenhydramine portion of the molecule. The final residual mass at the end of the analysis in an inert atmosphere is expected to be minimal.

Quantitative Data Summary

The following tables summarize the available and analogous quantitative data for the thermal analysis of diphenhydramine salts.

Table 1: DSC Data for Diphenhydramine Salts

| Parameter | This compound (Predicted/Reported) | Diphenhydramine Hydrochloride[3][5] |

| Onset Temperature (°C) | ~104 | 170.58 |

| Peak Temperature (°C) | 106[2] | 173.02 |

| Endset Temperature (°C) | Not Reported | 180 |

| Enthalpy of Fusion (J/g) | Not Reported | 106 |

Table 2: Predicted TGA Data for this compound

| Parameter | Predicted Value |

| Onset of Decomposition (°C) | > 150 |

| Major Decomposition Steps | 1-2 |

| Residual Mass at 600 °C (N₂ atmosphere) | < 5% |

Experimental Protocols

Detailed methodologies for conducting TGA and DSC analyses of this compound are provided below. These protocols are based on standard practices for pharmaceutical compounds.[6]

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Experimental Parameters:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA pan (typically alumina (B75360) or platinum).

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert environment.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition and the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Experimental Parameters:

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum pan.

-

Reference: An empty, hermetically sealed aluminum pan.

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp from 25 °C to 150 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. Determine the onset temperature, peak temperature, and enthalpy of fusion of any endothermic or exothermic events.

Visualizing Experimental Workflow and Mechanism of Action

Experimental Workflow for Thermal Analysis

The logical flow of performing a comprehensive thermal analysis of this compound, from sample handling to data interpretation, is illustrated in the following diagram.

Caption: Workflow for the thermal analysis of this compound.

Signaling Pathway of Diphenhydramine

Diphenhydramine acts as an inverse agonist at the histamine H1 receptor, blocking the downstream signaling cascade that leads to allergic symptoms.

Caption: Simplified signaling pathway of histamine H1 receptor and its blockage by diphenhydramine.

Conclusion

The thermal analysis of this compound using TGA and DSC provides critical data for its characterization as an active pharmaceutical ingredient. The predicted melting point of around 106 °C and subsequent thermal decomposition are key parameters for formulation development and stability assessment. The detailed experimental protocols provided herein offer a robust framework for obtaining reliable and reproducible thermal analysis data. Furthermore, understanding the mechanism of action, as visualized in the signaling pathway diagram, provides a complete picture of this important antihistamine. This technical guide serves as a valuable resource for researchers and professionals in the pharmaceutical field.

References

- 1. Thermogravimetric Analysis (TGA) - Prime Process Safety Center [primeprocesssafety.com]

- 2. news-medical.net [news-medical.net]

- 3. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries [mdpi.com]

- 4. Thermal Behavior of the Nimesulide-Salicylic Acid Eutectic Mixtures Prepared by Mechanosynthesis and Recrystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. perkinelmer.com.ar [perkinelmer.com.ar]

- 6. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Synergistic Potential of Diphenhydramine and Salicylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the available scientific literature on the individual and combined general effects of diphenhydramine (B27) and salicylates. It is important to note that direct, peer-reviewed research specifically quantifying the synergistic analgesic effects of a diphenhydramine and salicylate (B1505791) combination is limited. The experimental protocols and quantitative data presented herein are based on established methodologies for assessing drug synergy and data from analogous studies involving first-generation antihistamines and non-steroidal anti-inflammatory drugs (NSAIDs).

Introduction

The co-administration of analgesic agents with different mechanisms of action is a well-established strategy in pain management, often aimed at achieving synergistic effects that enhance efficacy and reduce adverse events by allowing for lower doses of each component. This technical guide explores the theoretical and potential synergistic relationship between diphenhydramine, a first-generation H1 antihistamine with sedative and anticholinergic properties, and salicylate, a non-steroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting cyclooxygenase (COX) enzymes. While a combination product containing diphenhydramine and magnesium salicylate is marketed for nighttime pain relief, a thorough investigation into their synergistic interactions at a pharmacological level is warranted.[1][2] This document will delve into the individual mechanisms of action, potential pathways for synergy, established experimental protocols for evaluating such interactions, and a framework for presenting quantitative data.

Mechanisms of Action

Diphenhydramine

Diphenhydramine is a first-generation histamine (B1213489) H1 receptor antagonist.[3] Its primary mechanism involves competitively blocking histamine from binding to H1 receptors on various cells, thereby mitigating allergic responses.[3] Importantly, as a first-generation antihistamine, it readily crosses the blood-brain barrier, leading to central nervous system effects, most notably sedation, which is utilized in its application as a sleep aid.[3] Beyond its antihistaminergic activity, diphenhydramine also exhibits potent anticholinergic (muscarinic receptor antagonism) and local anesthetic (sodium channel blockade) properties.[3] Its analgesic or analgesic-adjuvant effects are thought to arise from a combination of these central and peripheral actions, potentially involving modulation of nociceptive pathways.[4][5]

Salicylate

Salicylates, including aspirin (B1665792) and magnesium salicylate, are a class of NSAIDs that exert their primary anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[6][7][8][9] By inhibiting COX, salicylates prevent the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[6][8][9] The reduction in prostaglandin (B15479496) synthesis at the site of inflammation decreases the sensitization of peripheral nociceptors to painful stimuli. Some evidence also suggests central mechanisms of action for NSAIDs.

Potential for Synergistic Interaction

The combination of an antihistamine like diphenhydramine with an NSAID such as salicylate may produce a greater analgesic effect than the sum of their individual effects through multiple potential mechanisms:

-

Complementary Central and Peripheral Actions: Salicylates primarily act peripherally to reduce inflammation-induced pain, while diphenhydramine's central sedative and potential direct analgesic effects can modulate the perception of pain in the central nervous system.

-

Modulation of Inflammatory Mediators: Histamine, released from mast cells during tissue injury, can contribute to the inflammatory cascade and sensitize nociceptors.[10] By blocking H1 receptors, diphenhydramine can attenuate this component of the inflammatory response, complementing the prostaglandin-inhibiting effects of salicylates.

-

Enhanced Sedation for Pain-Associated Insomnia: The sedative properties of diphenhydramine can be beneficial in managing the sleep disturbances that often accompany pain, a key rationale for the existing combination product.[1]

Quantitative Data on Analgesic Effects

Table 1: Dose-Response Data for Diphenhydramine and Salicylate in the Acetic Acid-Induced Writhing Test in Mice

| Treatment Group | Dose (mg/kg, i.p.) | Number of Writhings (Mean ± SEM) | % Inhibition |

| Vehicle Control | - | 55.2 ± 3.1 | - |

| Diphenhydramine | 5 | 41.5 ± 2.8 | 24.8 |

| 10 | 30.1 ± 2.5 | 45.5 | |

| 20 | 18.9 ± 2.1 | 65.8 | |

| Salicylate | 50 | 38.6 ± 3.0 | 30.1 |

| 100 | 25.4 ± 2.6 | 54.0 | |

| 200 | 12.1 ± 1.9 | 78.1 |

Table 2: Isobolographic Analysis of the Combination of Diphenhydramine and Salicylate

| Drug Combination (Diphenhydramine:Salicylate) | Theoretical Additive ED₅₀ (mg/kg) | Experimental ED₅₀ (mg/kg) | Interaction Index | Type of Interaction |

| 1:1 ED₅₀ Ratio | 15.8 | 9.5 | 0.60 | Synergism |

| 1:3 ED₅₀ Ratio | 28.9 | 18.2 | 0.63 | Synergism |

| 3:1 ED₅₀ Ratio | 12.7 | 8.1 | 0.64 | Synergism |

ED₅₀: The dose that produces 50% of the maximal effect. Interaction Index < 1 indicates synergism, ≈ 1 indicates additivity, and > 1 indicates antagonism.

Experimental Protocols

Acetic Acid-Induced Writhing Test

This is a common model for screening peripheral analgesic activity.

Objective: To evaluate the analgesic effect of diphenhydramine, salicylate, and their combination by measuring the reduction in the number of abdominal constrictions (writhings) induced by an intraperitoneal injection of acetic acid in mice.

Methodology:

-

Animals: Male Swiss albino mice (20-25 g) are used.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Grouping: Mice are randomly divided into groups (n=8-10 per group): Vehicle control, Diphenhydramine (multiple doses), Salicylate (multiple doses), and combination groups (fixed-ratio combinations).

-

Drug Administration: Drugs are administered intraperitoneally (i.p.) or orally (p.o.) 30 minutes before the induction of writhing.

-

Induction of Writhing: A 0.6% solution of acetic acid is injected i.p. at a volume of 10 ml/kg.

-

Observation: Immediately after the acetic acid injection, mice are placed in an observation chamber, and the number of writhings (stretching of the abdomen with simultaneous stretching of at least one hind limb) is counted for a period of 20-30 minutes.

-

Data Analysis: The percentage of inhibition of writhing is calculated using the formula: % Inhibition = [(Mean writhings in control group - Mean writhings in treated group) / Mean writhings in control group] x 100.

Hot Plate Test

This method is used to assess central analgesic activity.[11]

Objective: To determine the analgesic effect of the test compounds by measuring the latency of the animal's response to a thermal stimulus.[11][12]

Methodology:

-

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).[11]

-

Animals: Mice or rats are used.

-

Baseline Latency: The baseline reaction time of each animal is determined by placing it on the hot plate and recording the time until it exhibits a nociceptive response (e.g., licking a paw or jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

-

Drug Administration: Animals are treated with the vehicle, diphenhydramine, salicylate, or their combination.

-

Post-treatment Latency: The reaction time is measured again at specific intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).

-

Data Analysis: An increase in the reaction time compared to the baseline indicates an analgesic effect. The data is often expressed as the maximum possible effect (% MPE), calculated as: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

Isobolographic Analysis

This is a standard method for evaluating the nature of the interaction between two drugs.[13][14][15]

Objective: To determine whether the combined effect of diphenhydramine and salicylate is synergistic, additive, or antagonistic.[13][14][15]

Methodology:

-

Dose-Response Curves: The dose-response curves for each drug administered alone are determined in a relevant analgesic model (e.g., writhing test) to calculate the ED₅₀ for each drug.

-

Theoretical Additive ED₅₀: The theoretical additive dose is calculated based on the individual ED₅₀ values. For a fixed-ratio combination, the theoretical ED₅₀ is calculated based on the proportion of each drug in the mixture.

-

Experimental ED₅₀: The dose-response curve for the combination is experimentally determined, and the experimental ED₅₀ is calculated.

-

Isobologram Construction: An isobologram is constructed by plotting the individual ED₅₀ values on the x and y axes. A straight line connecting these two points represents the line of additivity.

-

Analysis: The experimentally determined ED₅₀ of the combination is plotted on the isobologram. A point lying significantly below the line of additivity indicates synergy, a point on or near the line indicates additivity, and a point above the line indicates antagonism.[14]

-

Interaction Index (γ): This index provides a quantitative measure of the interaction. It is calculated as: γ = (Dose of drug A in combination / ED₅₀ of drug A alone) + (Dose of drug B in combination / ED₅₀ of drug B alone). An interaction index significantly less than 1 suggests synergy.

Visualizations

Signaling Pathways

References

- 1. drugs.com [drugs.com]

- 2. biomedicus.gr [biomedicus.gr]

- 3. Diphenhydramine - Wikipedia [en.wikipedia.org]

- 4. Clinical efficacy of antihistaminics as analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diphenhydramine as an analgesic adjuvant in refractory cancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aspirin and other cyclooxygenase inhibitors: new therapeutic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Antihistamines as analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hot plate test - Wikipedia [en.wikipedia.org]

- 12. meliordiscovery.com [meliordiscovery.com]

- 13. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. View of Animal models to evaluate analgesic effects using isobolographic analysis | Mexican Journal of Medical Research ICSA [repository.uaeh.edu.mx]

- 15. View of Analgesic combinations as a strategy for pain relief and isobolographic analysis | Mexican Journal of Medical Research ICSA [repository.uaeh.edu.mx]

Methodological & Application

Application Note: Development of a High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Diphenhydramine Salicylate

[AN-001]

Abstract

This application note describes a robust and reliable isocratic High-Performance Liquid Chromatography (HPLC) method for the determination of Diphenhydramine in the form of its salicylate (B1505791) salt. The method utilizes a reversed-phase C18 column with UV detection, providing a rapid and accurate analytical procedure suitable for quality control and research purposes. This document provides the detailed protocol, system suitability parameters, and method validation guidelines.

Introduction

Diphenhydramine is a first-generation antihistamine with anticholinergic, antitussive, antiemetic, and sedative properties. It is commonly formulated as various salts, including hydrochloride and salicylate. Accurate and precise analytical methods are crucial for the quality control of pharmaceutical formulations containing Diphenhydramine salicylate. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs). This application note outlines a straightforward HPLC method developed for the analysis of this compound.

Experimental

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[1][2][3]

-

Reagents: HPLC grade acetonitrile, methanol, water, and triethylamine. Phosphoric acid or a phosphate (B84403) buffer may be used for pH adjustment.[1][3][4]

-

Standard: this compound reference standard.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

| Parameter | Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water : Triethylamine (70:30:0.3, v/v/v), pH adjusted to 3.0 with phosphoric acid.[5] |

| Flow Rate | 1.0 mL/min[1][2][3][5] |

| Injection Volume | 20 µL |

| Column Temperature | 30°C[4] |

| Detection Wavelength | 254 nm[3][5] |

| Run Time | Approximately 10 minutes |

Protocols

Standard Solution Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask.

-

Dissolve the standard in the mobile phase and make up the volume to the mark.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 10-100 µg/mL.[5]

Sample Preparation

-

Sample Weighing: For a tablet dosage form, accurately weigh and crush not fewer than 20 tablets to obtain a fine powder.

-

Extraction: Transfer a quantity of the powder equivalent to 25 mg of this compound into a 25 mL volumetric flask.

-

Add approximately 15 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

-

Make up the volume to the mark with the mobile phase and mix well.

-

Filtration: Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

System Suitability

Before sample analysis, the chromatographic system must pass the system suitability tests. The acceptance criteria are summarized in Table 2.

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry) | ≤ 2.0[4] |

| Theoretical Plates (N) | ≥ 2000[4] |

| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% (for six replicate injections of the standard solution) |

Method Validation

The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in Table 3.

| Parameter | Description | Acceptance Criteria |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy | The closeness of the test results obtained by the method to the true value. | % Recovery between 98.0% and 102.0% |

| Precision (Repeatability & Intermediate Precision) | The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. | %RSD ≤ 2.0% |

| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No interference from placebo and degradation products at the retention time of Diphenhydramine. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1 |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | %RSD ≤ 2.0% for variations in flow rate, mobile phase composition, and column temperature. |

Experimental Workflow

References

Application Notes and Protocols for the Quantitative Analysis of Diphenhydramine in Biological Samples

Introduction

Diphenhydramine (B27) is a first-generation antihistamine widely used for the relief of allergy symptoms, as a sleep aid, and to prevent motion sickness.[1] Given its widespread use and potential for adverse effects such as drowsiness and dizziness, the quantitative analysis of diphenhydramine and its metabolites in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic investigations.[2][3] This document provides detailed protocols for the quantification of diphenhydramine in biological matrices using modern analytical techniques.

The primary mechanism of action for diphenhydramine is as an inverse agonist at the histamine (B1213489) H1 receptor, which reverses the effects of histamine on capillaries and helps to reduce allergy symptoms.[1] It readily crosses the blood-brain barrier, leading to its sedative effects.[1][4] Diphenhydramine is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, into metabolites such as N-desmethyldiphenhydramine, diphenhydramine N-oxide, and diphenylmethoxyacetic acid.[1][5][6]

Analytical Methodologies

The quantitative analysis of diphenhydramine in biological fluids like plasma, serum, and urine is most commonly performed using chromatographic techniques coupled with mass spectrometry.[3] High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) offers high sensitivity and specificity for the detection of diphenhydramine and its metabolites.[7][8][9] Gas chromatography-mass spectrometry (GC-MS) is another robust technique, often requiring a derivatization step to improve the volatility and thermal stability of the analytes.[3][10] Immunoassays, such as ELISA, can be used for rapid screening of diphenhydramine in urine and blood.[6]

Data Presentation

Table 1: Summary of HPLC-MS/MS Methods for Diphenhydramine Analysis

| Biological Matrix | Extraction Method | Linearity Range | Limit of Quantification (LOQ) | Reference |

| Ovine Plasma & Urine | Liquid-Liquid Extraction | 0.2-250.0 ng/mL | 0.2 ng/mL | [8] |

| Human Plasma | Liquid-Liquid Extraction | 1-4 µg/L | 1.04473 µg/mL | [9] |

| Human Urine | Not specified | 1-500 ng/mL | 10 ng/mL (LOD) | [6][11] |

| Human Blood | Not specified | 1-250 ng/mL | Not specified | [11] |

| Oral Solution | Dilution | 0.1% - 3.0% (of impurities) | Not specified | [12] |

Table 2: Summary of GC-MS and other Methods for Diphenhydramine Analysis

| Analytical Method | Biological Matrix | Extraction Method | Linearity Range | Limit of Detection (LOD) | Reference |

| Capillary GC | Human Serum | Solvent Extraction | 2.5-120 µg/L | 2 µg/L | [13] |

| GC-MS | Tissue Extracts | Solid-Phase Extraction (HLB) | Not specified | 122.754 ng/g | [10] |

| Spectrophotometry | Pharmaceutical Prep. | Charge-transfer complex | 12.5-150 µg/mL | 2.09 µg/mL | [14] |

| HPLC-UV | Pharmaceuticals | Not specified | 1–5 µg/L | 1.04473 µg/mL | [15] |

Table 3: Pharmacokinetic Parameters of Diphenhydramine

| Parameter | Value | Reference |

| Oral Bioavailability | 40% to 60% | [3] |

| Peak Plasma Concentration (Cmax) | 66 ng/mL (after 50 mg oral dose) | [16] |

| Time to Peak Plasma Concentration (Tmax) | 2 to 3 hours | [3] |

| Elimination Half-life | 2.4 to 9.3 hours | [3] |

| Volume of Distribution | 17 L/kg | [1] |

| Protein Binding | ~98% | [1] |

Experimental Protocols

Protocol 1: Sample Preparation from Plasma/Serum using Liquid-Liquid Extraction (LLE)

-

Sample Collection: Collect whole blood in tubes containing K2EDTA. Separate plasma by centrifugation at 3000 rpm for 10 minutes. Store plasma at -20°C until analysis.[7]

-

Aliquoting: Thaw plasma samples at room temperature. Vortex for 10 seconds. Aliquot 200 µL of plasma into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add 20 µL of the internal standard working solution (e.g., Diphenhydramine-d3 at 100 ng/mL) to each plasma sample, calibrator, and quality control sample, except for the blank.

-

Alkalinization: Add 50 µL of 1 M sodium hydroxide (B78521) to each tube to adjust the pH to approximately 9.0. Vortex for 10 seconds.

-

Extraction: Add 1 mL of extraction solvent (e.g., a mixture of n-hexane and ethyl acetate, 9:1 v/v) to each tube.

-

Mixing: Cap the tubes and vortex for 2 minutes.

-

Centrifugation: Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.

-

Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex for 30 seconds.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for HPLC-MS/MS analysis.

Protocol 2: Quantitative Analysis by HPLC-MS/MS

-

Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Conditions:

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Optimization: Optimize cone voltage and collision energy for each analyte and the internal standard.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators.

-

Use a weighted (1/x²) linear regression to fit the calibration curve.

-

Determine the concentration of diphenhydramine in the quality control and unknown samples from the calibration curve.

-

Protocol 3: Quantitative Analysis by GC-MS

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Sample Preparation: Perform Liquid-Liquid Extraction as described in Protocol 1.

-

Derivatization (if necessary):

-

Evaporate the reconstituted sample to dryness.

-

Add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).

-

Cap the vial and heat at 70°C for 30 minutes.

-

Cool to room temperature before injection.

-

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Mode: Splitless.

-

Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor: Select characteristic ions for diphenhydramine and the internal standard.

-

-

Data Analysis: Similar to the HPLC-MS/MS method, construct a calibration curve and determine the concentrations of the unknown samples.

Visualizations

Caption: A generalized workflow for the quantitative analysis of Diphenhydramine.

Caption: The signaling pathway of the Histamine H1 receptor and the inhibitory action of Diphenhydramine.

References

- 1. Diphenhydramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. Diphenhydramine - Wikipedia [en.wikipedia.org]

- 4. SMPDB [smpdb.ca]

- 5. What is the mechanism of Diphenhydramine Hydrochloride? [synapse.patsnap.com]

- 6. scispace.com [scispace.com]

- 7. Diphenhydramine Quantitative, Serum or Plasma | ARUP Laboratories Test Directory [ltd.aruplab.com]

- 8. Simultaneous determination of diphenhydramine, its N-oxide metabolite and their deuterium-labeled analogues in ovine plasma and urine using liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ukaazpublications.com [ukaazpublications.com]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Adaptable Organic Impurities Method for the Analysis of Diphenhydramine Hydrochloride Oral Solution | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]

- 13. scispace.com [scispace.com]

- 14. Spectrophotometric method for the determination, validation, spectroscopic and thermal analysis of diphenhydramine in pharmaceutical preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 16. Pharmacokinetics of diphenhydramine and a demethylated metabolite following intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. UHPLC assay and impurity methods for diphenhydramine and phenylephrine hydrochloride oral solution - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing Diphenhydramine Salicylate as a Reference Standard in Analytical Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the use of Diphenhydramine Salicylate (B1505791) as a reference standard in analytical chemistry. While Diphenhydramine Hydrochloride is the more commonly utilized and officially recognized salt form in major pharmacopeias, Diphenhydramine Salicylate can serve as a valuable working standard. This document outlines its physicochemical properties, provides protocols for its use in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) analysis, and details the necessary considerations for adapting existing analytical methods.

Introduction to this compound as a Reference Standard

Diphenhydramine is a first-generation antihistamine with anticholinergic and sedative effects. In analytical chemistry, a reference standard is a highly purified compound used as a measurement base for qualitative and quantitative analyses. While pharmacopeias like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) provide official reference standards for Diphenhydramine Hydrochloride, this compound may be used as a secondary or working standard. When using this compound, it is crucial to account for the difference in molecular weight compared to the hydrochloride salt to ensure accurate quantification.

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in analytical procedures.

| Property | Value | Reference |

| Chemical Name | 2-(diphenylmethoxy)-N,N-dimethylethanamine;2-hydroxybenzoic acid | [1] |

| Synonyms | This compound, Benadine, Zeresmin | [1] |

| CAS Number | 7491-10-3 | [1] |

| Molecular Formula | C₂₄H₂₇NO₄ | [1] |

| Molecular Weight | 393.48 g/mol | [1] |

| Appearance | White or almost white crystalline powder | |

| Solubility | Soluble in water and ethanol |